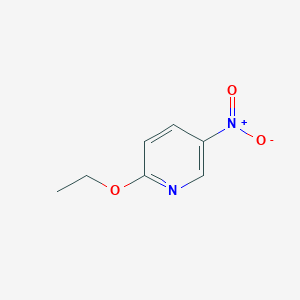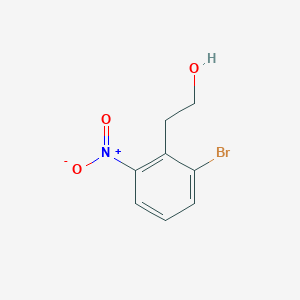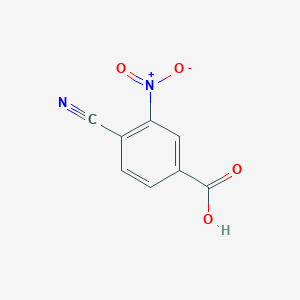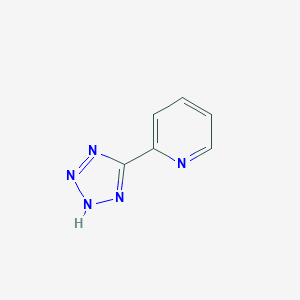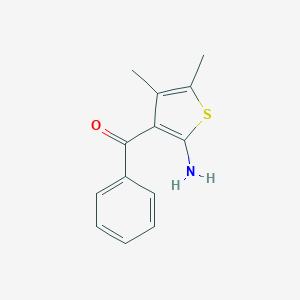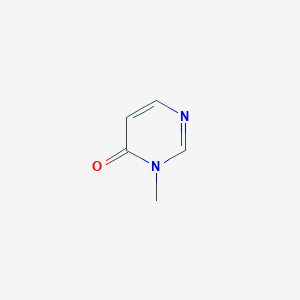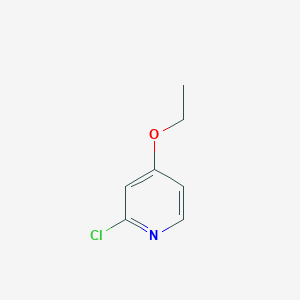
2-Chloro-4-ethoxypyridine
Overview
Description
2-Chloro-4-ethoxypyridine is a heterocyclic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a chlorine atom and an ethoxy group, respectively
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-ethoxypyridine is the pyridine ring structure within the compound . The chlorine atom in this compound can undergo substitution reactions with various nucleophiles to replace the chlorine atom with another group . This allows for the formation of substituted pyridine derivatives .
Mode of Action
This compound interacts with its targets through several key mechanisms. The chlorine atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives . The ethoxy group in this compound can participate in ether formation reactions, especially in the presence of strong bases or acid catalysts . This can lead to the formation of cyclic ethers or acyclic ethers . The pyridine ring in this compound can undergo metalation reactions with strong bases or metal reagents, leading to the formation of metal complexes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its reactivity. The compound can undergo various redox reactions depending on the reaction conditions and the presence of other reagents . For instance, it can be oxidized to form pyridine N-oxide derivatives or reduced to form dihydropyridine derivatives . The ethoxy group in this compound can participate in condensation reactions, such as acylation or alkylation reactions, leading to the formation of more complex molecules .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. For instance, the formation of substituted pyridine derivatives could potentially alter cellular processes or pathways . The formation of cyclic or acyclic ethers could also have significant effects, depending on the specific ether formed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong bases or acid catalysts can promote ether formation reactions . Similarly, the presence of strong bases or metal reagents can facilitate metalation reactions . The specific conditions under which these reactions occur could potentially influence the compound’s overall action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and can vary widely
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking
Dosage Effects in Animal Models
It is possible that this compound could have threshold effects or toxic or adverse effects at high doses
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins and could have effects on its localization or accumulation
Subcellular Localization
It is possible that this compound could have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-ethoxypyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium ethoxide in tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Additionally, the reaction may be carried out under inert atmosphere to prevent any unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ether Formation: The ethoxy group can participate in ether formation reactions, especially in the presence of strong bases or acid catalysts.
Metalation Reactions: The pyridine ring can undergo metalation reactions with strong bases or metal reagents, forming metal complexes.
Redox Reactions: It can be oxidized to form pyridine N-oxide derivatives or reduced to form dihydropyridine derivatives.
Condensation Reactions: The ethoxy group can participate in condensation reactions, such as acylation or alkylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide, amines, or thiols in solvents like THF or ethanol.
Ether Formation: Strong bases like sodium hydride or acid catalysts like sulfuric acid.
Metalation: Strong bases like butyllithium or metal reagents like Grignard reagents.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Condensation Reactions: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products
Substituted Pyridine Derivatives: Formed from nucleophilic substitution reactions.
Cyclic or Acyclic Ethers: Formed from ether formation reactions.
Metal Complexes: Formed from metalation reactions.
Pyridine N-oxide or Dihydropyridine Derivatives: Formed from redox reactions.
Complex Molecules: Formed from condensation reactions.
Scientific Research Applications
2-Chloro-4-ethoxypyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Agricultural Chemistry: It is used in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxypyridine
- 2-Chloro-4-ethoxypyrimidine
- 2-Chloro-4-ethoxypyrazine
- 3-Chloro-4-ethoxypyridine
Uniqueness
2-Chloro-4-ethoxypyridine is unique due to the presence of both a chlorine atom and an ethoxy group on the pyridine ring. This combination of substituents imparts specific chemical properties, such as increased reactivity towards nucleophiles and the ability to form various derivatives through substitution and condensation reactions .
Properties
IUPAC Name |
2-chloro-4-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQTZYEMRJMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355775 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-50-9 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
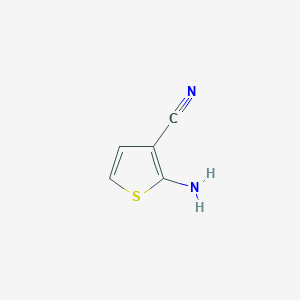
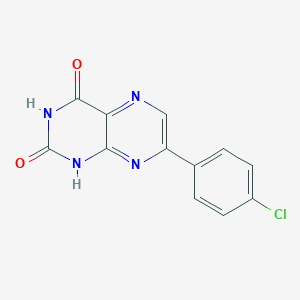
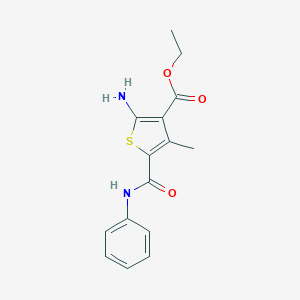
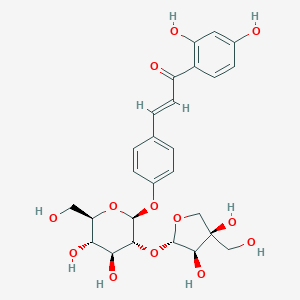
![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
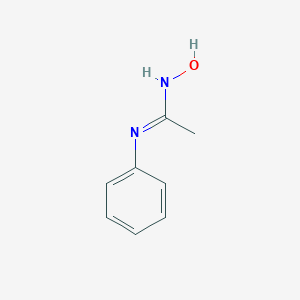
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
